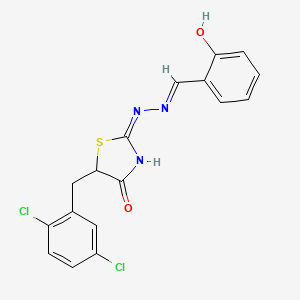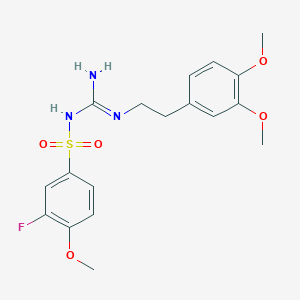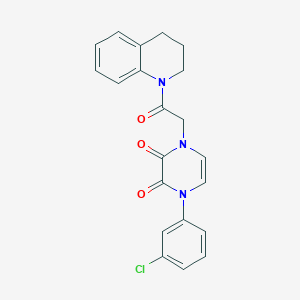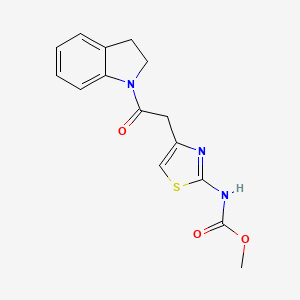
(E)-5-(2,5-dichlorobenzyl)-2-((E)-(2-hydroxybenzylidene)hydrazono)thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a derivative of thiazolidinedione, a class of compounds known for their broad spectrum of biological activities, including antidiabetic and herbicidal properties. Thiazolidinediones typically feature a core 2,4-dione structure substituted with various aryl or alkyl groups that can significantly alter their biological activity and physical properties.
Synthesis Analysis
The synthesis of thiazolidinedione derivatives often involves the reaction of thiazolidinedione or thio-imidazolidinone with aromatic aldehydes in an aldolisation-crotonisation reaction . In the case of the compound of interest, the synthesis would likely involve a similar strategy, with the specific 2,5-dichlorobenzyl and 2-hydroxybenzylidene groups being introduced through the choice of starting aldehydes. The synthesis of related compounds has been performed under mild conditions, using promoters such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) .
Molecular Structure Analysis
The molecular structure of thiazolidinedione derivatives is confirmed using techniques such as 1H-NMR, IR, ESI-MS, and elemental analysis . For the compound , these techniques would provide detailed information about the substitution pattern and the confirmation of the double bonds present in the hydrazone moiety. The crystal structure of a related compound has been determined using single-crystal X-ray diffraction, which could also be applied to determine the precise geometry of the compound .
Chemical Reactions Analysis
Thiazolidinedione derivatives can undergo various chemical reactions, primarily based on the reactivity of the thiazolidinedione core and the substituent groups. The presence of the hydroxybenzylidene group suggests potential for further reactions, such as esterification or complexation with metals, which could be explored for enhancing biological activity or solubility .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinedione derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents. The dichlorobenzyl group is likely to increase the compound's lipophilicity, while the hydroxy group could affect its hydrogen bonding capacity and solubility in polar solvents. The herbicidal activity of similar compounds has been evaluated, indicating that the structural modifications can lead to significant bioactivity against various plant species . The hypoglycemic and hypolipidemic activities of related compounds have also been studied, showing that the substitution pattern is crucial for the activity .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis : Research has focused on synthesizing various derivatives of thiazolidin-4-one, including those with 2-hydroxybenzylidene groups, and analyzing their structures using techniques like NMR and X-ray diffraction. This foundational work helps in understanding the chemical properties and potential applications of these compounds (Popov-Pergal et al., 2010).
Antimicrobial and Anticancer Properties : Numerous studies have synthesized thiazolidin-4-one derivatives and evaluated their antimicrobial and anticancer activities. These compounds have shown effectiveness against various microbial strains and cancer cell lines, indicating potential for development as therapeutic agents (Sherif et al., 2013), (Deep et al., 2016).
Corrosion Inhibition : Some derivatives have been studied for their ability to inhibit corrosion, particularly in mild steel. These compounds can form a protective film on metal surfaces, suggesting their use in industrial applications (El aoufir et al., 2020).
Potential in Drug Development : Various derivatives have shown promise in drug development, particularly due to their antimicrobial, anticancer, and anti-inflammatory properties. This indicates a potential for these compounds to be developed into new therapeutic drugs (Stana et al., 2014).
Antioxidant and Anti-Inflammatory Activities : Some thiazolidin-4-one derivatives have been evaluated for their antioxidant and anti-inflammatory activities, showing significant potential in these areas as well (Sharma et al., 2011).
Propiedades
IUPAC Name |
(2E)-5-[(2,5-dichlorophenyl)methyl]-2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2S/c18-12-5-6-13(19)11(7-12)8-15-16(24)21-17(25-15)22-20-9-10-3-1-2-4-14(10)23/h1-7,9,15,23H,8H2,(H,21,22,24)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBTXTNRHXFSIY-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C2NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1-adamantyl)-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2507394.png)
![N-(4-ethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507396.png)



![Methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate](/img/structure/B2507405.png)



![diethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2507411.png)
![7-ethyl-8-methyl-6-oxo-N-(2,2,2-trifluoroethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2507412.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-hydroxy-4-methylpentanoic acid](/img/structure/B2507414.png)
